

SRK-181 Demonstrates Promise in Overcoming Checkpoint Inhibitor Resistance

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Compound of Interest

Compound Name: AI-181

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A detailed comparison of SRK-181 with alternative therapies for patients with checkpoint inhibitor-refractory solid tumors reveals a promising new avenue for treatment. SRK-181, a selective inhibitor of latent TGF- β 1, has shown encouraging anti-tumor activity in heavily pretreated patients who have developed resistance to anti-PD-1/PD-L1 therapies.

This guide provides a comprehensive analysis of the efficacy of SRK-181 based on data from the Phase 1 DRAGON trial, comparing it with other therapeutic options available for patients with checkpoint inhibitor-refractory clear cell renal cell carcinoma (ccRCC), melanoma, and head and neck squamous cell carcinoma (HNSCC).

Efficacy of SRK-181 in Checkpoint Inhibitor-Refractory Tumors

The DRAGON trial (NCT04291079) is a Phase 1 study evaluating the safety and efficacy of SRK-181, both as a monotherapy and in combination with an anti-PD-(L)1 antibody, in patients with locally advanced or metastatic solid tumors. The trial enrolled patients who were non-responders to prior anti-PD-1 therapy.

Data from the DRAGON trial indicates that SRK-181 in combination with pembrolizumab was generally well-tolerated and demonstrated promising anti-tumor activity across multiple tumor types, most notably in ccRCC and melanoma. The combination treatment was associated with an enhanced proinflammatory tumor microenvironment, characterized by increased infiltration of CD8+ T-cells.

Quantitative Efficacy Data for SRK-181

The following table summarizes the efficacy of SRK-181 in combination with pembrolizumab in checkpoint inhibitor-refractory patients from the DRAGON trial.

Tumor Type	Number of Evaluable Patients	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Reference
ccRCC	30	20%	-	
Melanoma	10	20%	-	
HNSCC	6	33.3%	-	
Urothelial Carcinoma	11	0%	-	
NSCLC	11	0%	-	

Comparison with Alternative Therapies

The treatment landscape for checkpoint inhibitor-refractory cancers is evolving, with several alternative therapies showing varying degrees of efficacy.

Clear Cell Renal Cell Carcinoma (ccRCC)

For patients with ccRCC who have progressed on checkpoint inhibitors, subsequent treatment options often involve tyrosine kinase inhibitors (TKIs).

Treatment	Trial	Number of Patients	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Reference
SRK-181 + Pembrolizumab	DRAGON (Part B)	30	20%	-	
Cabozantinib	METEOR	-	17%	7.4 months	
Lenvatinib + Everolimus	Study 205	-	37%	7.1 months	
Nivolumab + Ipilimumab (after prior ICI)	Retrospective study	45	20%	4 months	

Melanoma

In the setting of anti-PD-1 refractory melanoma, several immunotherapeutic approaches are being explored.

Treatment	Trial	Number of Patients	Objective Response Rate (ORR)	Median Progression-Free Survival (PFS)	Reference
SRK-181 + Pembrolizumab	DRAGON (Part B)	10	20%	-	
Ipilimumab + Nivolumab	SWOG 1616	92	28%	3.0 months (6-month rate: 34%)	
Lifileucel (TIL therapy)	Phase 2	-	31.4%	7.2 months	
Relatlimab + Nivolumab	RELATIVITY-020	-	12%	- (6-month rate: 20%)	
RP-1 (Oncolytic Virus) + Nivolumab	IGNYTE	156	~33%	-	

Head and Neck Squamous Cell Carcinoma (HNSCC)

For patients with recurrent or metastatic HNSCC who have progressed after platinum-based chemotherapy, treatment options are limited.

Treatment	Trial	Number of Patients	Objective Response Rate (ORR)	Median Overall Survival (OS)	Reference
SRK-181 + Pembrolizumab	DRAGON (Part B)	6	33.3%	-	
Nivolumab	CheckMate-141	240	13.3%	7.5 months	
Pembrolizumab	KEYNOTE-040	-	14.6%	8.4 months	
Standard of Care (Chemotherapy/Cetuximab)	CheckMate-141	121	5.8%	5.1 months	

Experimental Protocols

DRAGON Trial (SRK-181)

The DRAGON trial (NCT04291079) is a multi-center, open-label, Phase 1 study of SRK-181 administered intravenously.

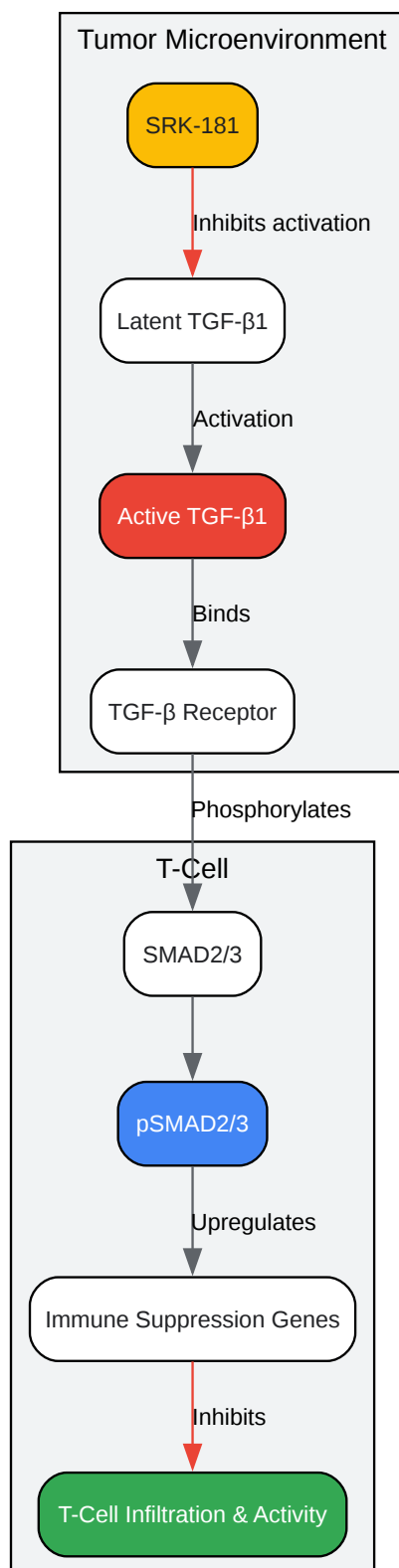
- **Part A (Dose Escalation):** This part of the study followed a standard 3+3 design to determine the maximum tolerated dose and recommended Phase 2 dose of SRK-181, both as a monotherapy (Part A1) and in combination with an anti-PD-(L)1 agent (Part A2).
- **Part B (Dose Expansion):** This phase evaluates the combination of SRK-181 at the recommended Phase 2 dose with an anti-PD-(L)1 antibody in specific cohorts of patients with ccRCC, melanoma, HNSCC, urothelial carcinoma, and non-small cell lung cancer who are non-responders to prior anti-PD-1 therapy.
- **Key Inclusion Criteria:** Patients with locally advanced or metastatic solid tumors, measurable disease per RECIST v1.1, and an ECOG performance status of 0-1.

- Key Exclusion Criteria for Combination Cohorts: Patients must have previously received an anti-PD-(L)1 therapy and were considered non-responders.
- Primary Outcome Measures: Safety and tolerability of SRK-181.
- Secondary Outcome Measures: Pharmacokinetics, anti-drug antibodies, and anti-tumor activity (ORR and duration of response).

Signaling Pathways and Mechanisms of Action

SRK-181: Targeting the TGF- β 1 Pathway

Transforming growth factor-beta 1 (TGF- β 1) is a key cytokine that promotes an immunosuppressive tumor microenvironment, contributing to resistance to checkpoint inhibitors. TGF- β 1 can impair T-cell infiltration and their tumor-killing activity. SRK-181 is a fully human monoclonal antibody that selectively inhibits the activation of latent TGF- β 1. By blocking TGF- β 1 signaling, SRK-181 aims to reverse this immunosuppression and enhance the anti-tumor immune response.



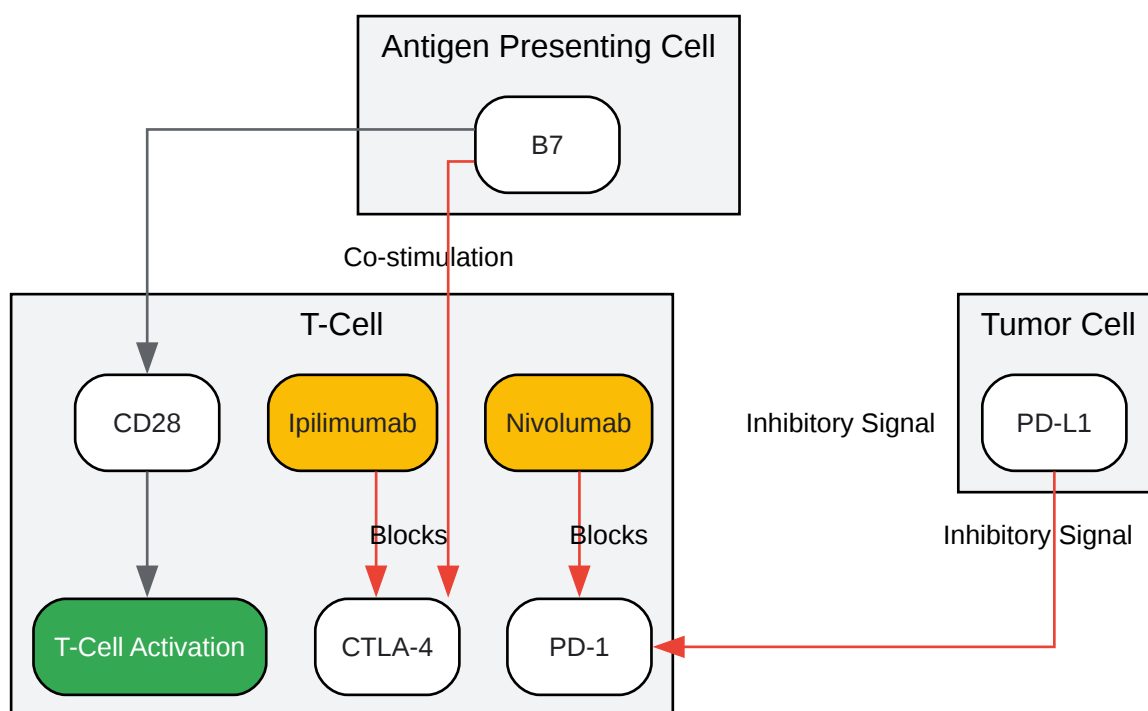
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Caption: SRK-181 inhibits the activation of latent TGF- β 1, preventing downstream signaling that leads to T-cell suppression.

Alternative Treatment Pathways

Alternative therapies for checkpoint inhibitor-refractory cancers target different pathways to overcome resistance.

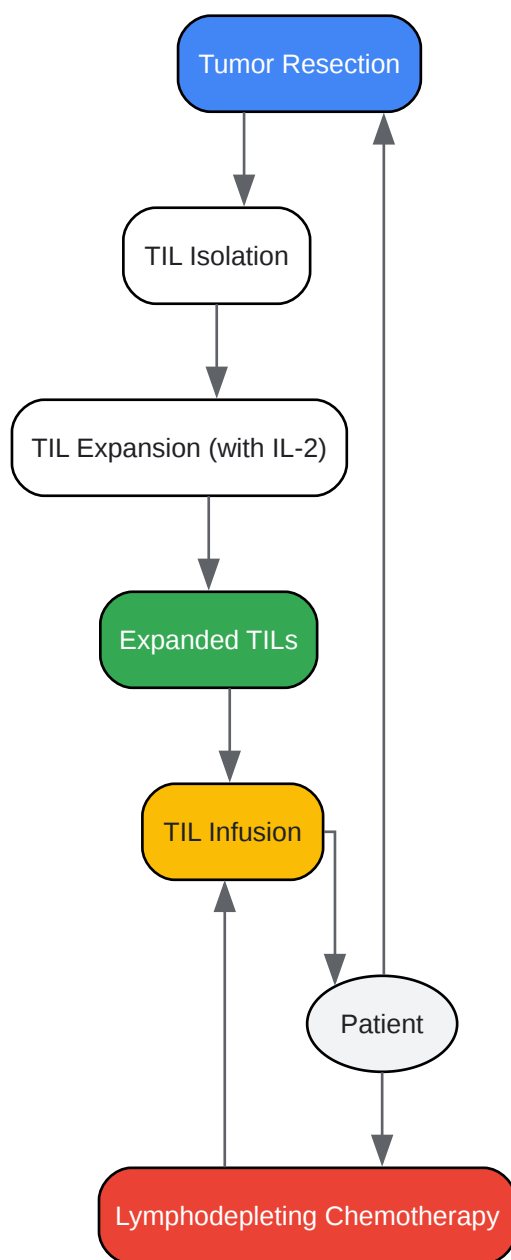
- Ipilimumab + Nivolumab: This combination targets two different immune checkpoints. Nivolumab blocks the PD-1 pathway, while ipilimumab blocks the CTLA-4 pathway. This dual blockade can lead to a more robust anti-tumor immune response.



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Caption: Dual checkpoint blockade with ipilimumab (anti-CTLA-4) and nivolumab (anti-PD-1) to enhance T-cell activation.

- Lifileucel (TIL Therapy): This is a form of adoptive cell therapy where a patient's own tumor-infiltrating lymphocytes (TILs) are harvested, expanded in a laboratory, and then re-infused into the patient to attack the cancer cells.



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Caption: Workflow for Tumor-Infiltrating Lymphocyte (TIL) therapy.

Conclusion

SRK-181 represents a novel and promising approach for treating patients with solid tumors that are resistant to checkpoint inhibitors. By selectively targeting the immunosuppressive TGF- β 1 pathway, SRK-181 has the potential to resensitize tumors to anti-PD-1/PD-L1 therapy. While direct comparative trials are needed for a definitive conclusion, the initial data from the

DRAGON trial suggests that SRK-181 offers a clinically meaningful benefit for a patient population with limited treatment options. Further investigation in larger, randomized trials is warranted to confirm these findings and to identify the patient populations most likely to benefit from this innovative therapy.

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